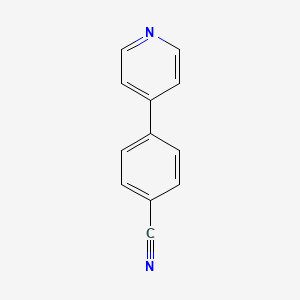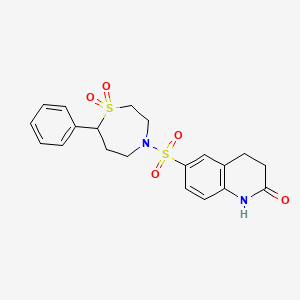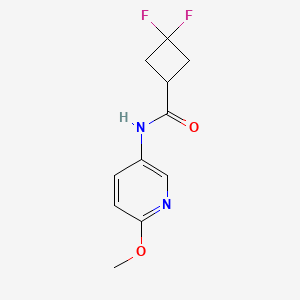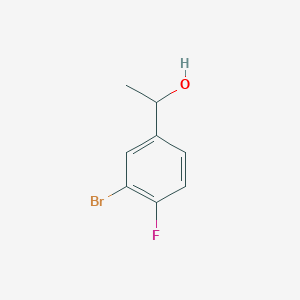![molecular formula C23H17ClN4O4S B2709153 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1251579-97-1](/img/no-structure.png)
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
BenchChem offers high-quality 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi. Researchers are exploring its efficacy against resistant strains, making it a promising candidate for new antibiotic development .
Anti-inflammatory Drugs
The compound’s ability to modulate inflammatory pathways has been studied extensively. It can reduce the production of pro-inflammatory cytokines, which are crucial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapeutics
Preliminary studies suggest that this compound may have anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth. Researchers are investigating its potential use in combination therapies to enhance the efficacy of existing cancer treatments .
Neuroprotective Agents
Research indicates that this compound could be used as a neuroprotective agent. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Drugs
The compound has been studied for its potential in treating cardiovascular diseases. It can modulate blood pressure and reduce the risk of atherosclerosis by inhibiting the formation of plaques in the arteries .
Pain Management
This compound has analgesic properties, making it a candidate for pain management. It can inhibit pain pathways and reduce the perception of pain, which is beneficial for patients with chronic pain conditions.
Each of these applications highlights the versatility and potential of “5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide” in various fields of medical research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich Sigma-Aldrich ChemicalBook ChemicalBook ChemicalBook : Sigma-Aldrich : Sigma-Aldrich : ChemicalBook
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide, which is synthesized from 4-ethyl-2-aminothiazole and 2-chloro-5-nitrothiophene-3-sulfonamide. The second intermediate is N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide, which is synthesized from 2-chloroethylamine hydrochloride and 2-chloro-5-nitrothiophene-3-sulfonamide. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-ethyl-2-aminothiazole", "2-chloro-5-nitrothiophene-3-sulfonamide", "2-chloroethylamine hydrochloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide:", "Step 1: 4-ethyl-2-aminothiazole is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide.", "Synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide:", "Step 1: 2-chloroethylamine hydrochloride is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide.", "Step 2: N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide is then reacted with 2-methylpiperidine in the presence of a base such as sodium hydride and a solvent such as DMF to form N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide.", "Coupling of the two intermediates:", "Step 1: 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide and N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide are coupled using standard peptide coupling reagents such as HATU or EDC in the presence of a base such as DIPEA and a solvent such as DMF to form the final product." ] } | |
Numéro CAS |
1251579-97-1 |
Nom du produit |
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide |
Formule moléculaire |
C23H17ClN4O4S |
Poids moléculaire |
480.92 |
Nom IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-31-15-6-4-5-14(11-15)12-28-22(29)20-18(9-10-33-20)27(23(28)30)13-19-25-21(26-32-19)16-7-2-3-8-17(16)24/h2-11H,12-13H2,1H3 |
Clé InChI |
AMULFOCYYLZOKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)
![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)



![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)
![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)phenyl]propanamide](/img/structure/B2709088.png)
![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)
![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)